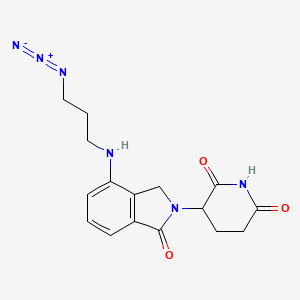
Lenalidomide 4'-alkyl-C3-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide 4’-alkyl-C3-azide is a chemically modified derivative of lenalidomide, an immunomodulatory drug. This compound is specifically designed for use in click chemistry and the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) with molecules containing alkyne groups .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Lenalidomide 4’-alkyl-C3-azide involves the chemical modification of lenalidomide. The process typically includes the introduction of an azide group to the lenalidomide molecule. This is achieved through a series of chemical reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often involve the use of copper catalysts for the azide-alkyne cycloaddition reactions .
Industrial Production Methods: Industrial production of Lenalidomide 4’-alkyl-C3-azide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development purposes. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .
化学反応の分析
Types of Reactions: Lenalidomide 4’-alkyl-C3-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules such as PROTACs .
Common Reagents and Conditions:
CuAAC Reaction: Copper catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC Reaction: Molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, without the need for a catalyst.
Major Products: The major products formed from these reactions are conjugates of Lenalidomide 4’-alkyl-C3-azide with various target molecules, which can be used in the development of PROTACs and other bioactive compounds .
科学的研究の応用
Lenalidomide 4’-alkyl-C3-azide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug discovery and development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of research reagents and tools for biochemical studies.
作用機序
The mechanism of action of Lenalidomide 4’-alkyl-C3-azide involves its role as a ligand for the ubiquitin E3 ligase cereblon (CRBN). This interaction facilitates the degradation of target proteins through the proteasome pathway. The azide group in the compound allows it to undergo click chemistry reactions, enabling the conjugation of various molecules for targeted protein degradation .
類似化合物との比較
Lenalidomide 4’-alkyl-C3-azide is unique due to its azide group, which allows for efficient click chemistry reactions. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory properties but with significant side effects.
Pomalidomide: Another derivative with improved potency and reduced side effects compared to thalidomide.
Lenalidomide: The base compound from which Lenalidomide 4’-alkyl-C3-azide is derived, known for its use in treating multiple myeloma and myelodysplastic syndromes
These compounds share similar mechanisms of action but differ in their chemical modifications and specific applications.
特性
分子式 |
C16H18N6O3 |
|---|---|
分子量 |
342.35 g/mol |
IUPAC名 |
3-[7-(3-azidopropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H18N6O3/c17-21-19-8-2-7-18-12-4-1-3-10-11(12)9-22(16(10)25)13-5-6-14(23)20-15(13)24/h1,3-4,13,18H,2,5-9H2,(H,20,23,24) |
InChIキー |
BUOALKMQQKQMCO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


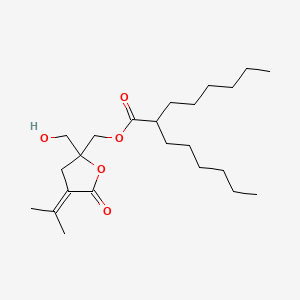


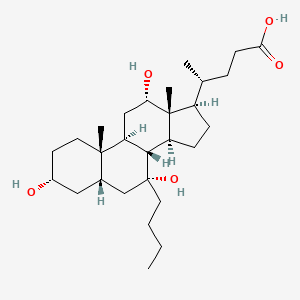
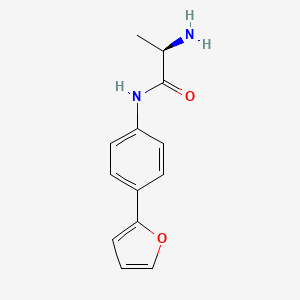
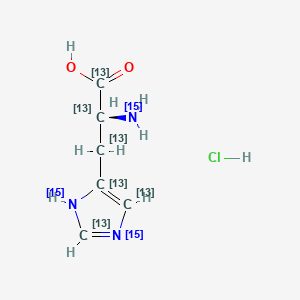
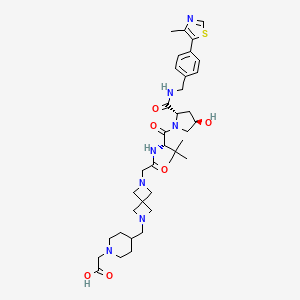
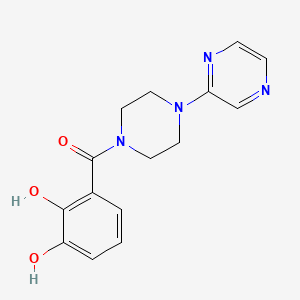
![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)


